1,1,3,3-Tetramethyldisiloxane

Catalog No.
S759755
CAS No.
3277-26-7
M.F
C4H12OSi2
M. Wt
132.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3-Tetramethyldisiloxane

CAS Number

3277-26-7

Product Name

1,1,3,3-Tetramethyldisiloxane

IUPAC Name

dimethylsilylideneoxonio(dimethyl)silanide

Molecular Formula

C4H12OSi2

Molecular Weight

132.31 g/mol

InChI

InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3

InChI Key

KWEKXPWNFQBJAY-UHFFFAOYSA-N

SMILES

C[Si-](C)[O+]=[Si](C)C

Synonyms

1,1,3,3-Tetramethyl-1,3-dihydrodisiloxane; 1,1,3,3-Tetramethyl-1,3-disiloxane; 1,3-Dihydrogen-1,1,3,3-tetramethyldisiloxane; 1,3-Dihydrotetramethyldisiloxane; Bis(dimethylsilyl) Ether; Bis(dimethylsilyl) Oxide; Dimethylsilyl Ether; LS 7040; NSC 15536

Canonical SMILES

C[Si](C)O[Si](C)C

1,1,3,3-Tetramethyldisiloxane is a siloxane derivative characterized by its molecular formula C4H14O2Si2C_4H_{14}O_2Si_2 and a molecular weight of approximately 134.32 g/mol. It appears as a colorless to yellowish transparent liquid and is soluble in various organic solvents, including aromatic hydrocarbons and petroleum hydrocarbons . This compound is notable for containing reactive silicon-hydrogen (Si-H) groups, making it a valuable intermediate in the synthesis of silicone polymers and other organosilicon compounds .

  • Flammability: Flammable liquid with a low flash point, posing a fire hazard [].
  • Health Hazards: While considered relatively non-toxic, prolonged exposure can cause irritation to skin, eyes, and respiratory system [].
  • Precautions: Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and fume hood ventilation [].

As a Reducing Agent:

  • Hydrosilylation reactions: TMDS serves as a mild and selective hydride source for hydrosilylation reactions. These reactions involve attaching a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon double or triple bond. This process is crucial in synthesizing various organosilicon compounds like silanes, siloxanes, and polymers with specific functionalities [].
  • Dehydrogenative silylation: TMDS can act as a hydrogen atom acceptor in dehydrogenative silylation reactions. This allows for the formation of new Si-C bonds while removing hydrogen from organic molecules [].

As a Reactant in Organic Synthesis:

  • Synthesis of mono-functionalized siloxane derivatives: TMDS can be used as a starting material for the synthesis of various mono-functionalized siloxane derivatives through hydrosilylation reactions. These derivatives find applications in diverse fields like polymer science, materials science, and pharmaceuticals [].
  • Reduction of aldehydes to alkyl halides: TMDS can be employed as a reducing agent to convert aldehydes into their corresponding alkyl halides. This transformation is useful in organic synthesis for further functionalization of the molecules [].

Additional Applications:

  • Research on polymerization: TMDS is being explored as a reagent or catalyst in various polymerization processes, potentially leading to the development of new and improved polymeric materials [].
  • Investigating its potential in other areas: Ongoing research is exploring the potential applications of TMDS in other scientific fields, such as catalysis and materials science.
Due to its Si-H groups. It can be utilized in:

  • Hydrosilylation Reactions: It reacts with alkenes and alkynes to form siloxane products.
  • Reductive Transformations: This compound serves as an effective reducing agent in platinum-catalyzed reductions of carboxamides to amines and in the reduction of aldehydes and ketones .
  • Bromination: It can facilitate the bromination of carboxylic acids when used with indium bromide as a catalyst .

The synthesis of 1,1,3,3-tetramethyldisiloxane can be achieved through several methods:

  • Reaction with Methyl Grignard Reagent: The primary method involves reacting organohydrogen polysiloxanes containing methylhydrogen siloxy units with a methyl Grignard reagent in a dialkyl ether solvent. Following this reaction, hydrolysis is performed using water or diluted acid solutions to yield the desired product .
  • Hydrolysis Process: The hydrolysis step is crucial and typically occurs at temperatures below 30°C to ensure high yield and purity of the final product .

1,1,3,3-Tetramethyldisiloxane has diverse applications:

  • Silicone Polymer Production: It serves as a monomer for synthesizing silicone polymers and resins.
  • Laboratory Reagent: Used in organic synthesis as a reducing agent and for various transformations.
  • Surfactants: Employed in producing high-performance organic silicone surfactants and additives for plastics and resins .

Interaction studies involving 1,1,3,3-tetramethyldisiloxane primarily focus on its reactivity with various functional groups. Its ability to participate in hydrosilylation reactions allows it to form stable bonds with unsaturated compounds. Additionally, its role as a reducing agent has been explored in numerous catalytic processes involving transition metals .

Several compounds share structural similarities with 1,1,3,3-tetramethyldisiloxane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
DimethylsiloxaneC2H6O2SiC_2H_6O_2SiCommonly used as a base fluid in silicone oils.
TrimethylsiloxysilicateC3H9O2SiC_3H_9O_2SiUsed as an additive for enhancing polymer properties.
1,3-DimethylsiloxysilicateC4H10O2SiC_4H_{10}O_2SiKnown for its application in coatings and adhesives.

Uniqueness of 1,1,3,3-Tetramethyldisiloxane

What sets 1,1,3,3-tetramethyldisiloxane apart from these similar compounds is its specific arrangement of silicon atoms and hydrogen functionalities that allow it to act effectively as both a reducing agent and a precursor for silicone polymer synthesis. Its unique reactivity profile enables it to participate in specialized chemical transformations that other silanes may not facilitate as efficiently.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 4 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

30110-74-8
3277-26-7

Wikipedia

1,1,3,3-Tetramethyldisiloxane

General Manufacturing Information

Disiloxane, tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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